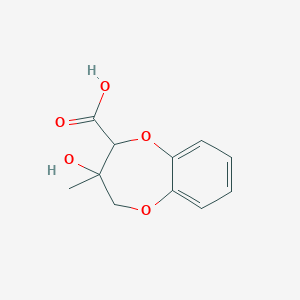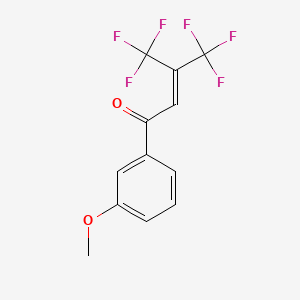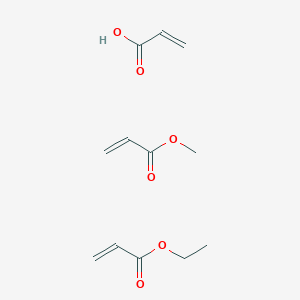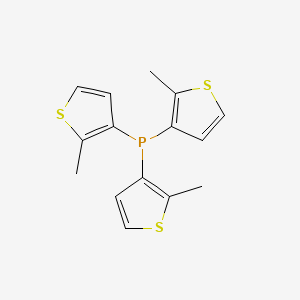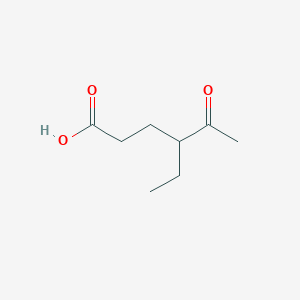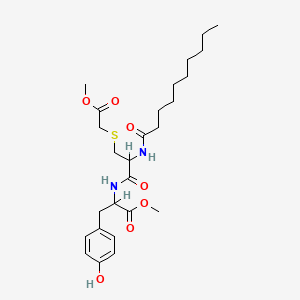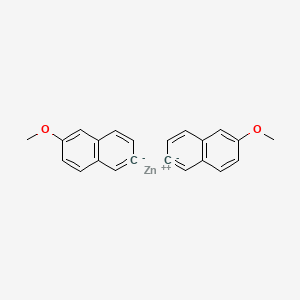![molecular formula C15H19Cl2NO6 B14680937 oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate CAS No. 33924-78-6](/img/structure/B14680937.png)
oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate is a complex organic compound that combines the properties of oxalic acid and phenyl 3-[bis(2-chloroethyl)amino]propanoate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate typically involves the reaction of oxalic acid with phenyl 3-[bis(2-chloroethyl)amino]propanoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
Oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate involves its interaction with specific molecular targets within a system. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate include:
Phenyl 3-[bis(2-chloroethyl)amino]propanoate: Shares structural similarities but lacks the oxalic acid component.
Oxalic acid derivatives: Compounds that contain oxalic acid but differ in their additional functional groups.
Uniqueness
The uniqueness of this compound lies in its combined properties, which allow it to participate in a wide range of chemical reactions and applications. Its dual functional groups provide versatility in both synthetic and research contexts.
Eigenschaften
CAS-Nummer |
33924-78-6 |
|---|---|
Molekularformel |
C15H19Cl2NO6 |
Molekulargewicht |
380.2 g/mol |
IUPAC-Name |
oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate |
InChI |
InChI=1S/C13H17Cl2NO2.C2H2O4/c14-7-10-16(11-8-15)9-6-13(17)18-12-4-2-1-3-5-12;3-1(4)2(5)6/h1-5H,6-11H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
LMRLQHOQFCZMDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)CCN(CCCl)CCCl.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5S)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B14680857.png)
![7H-Imidazo[1,5,4-DE]quinoxaline](/img/structure/B14680861.png)
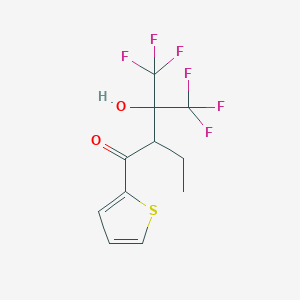
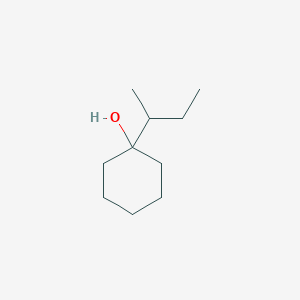
![3-[4-(2-Carboxyethylsulfanyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]sulfanylpropanoic acid](/img/structure/B14680870.png)
![4-[(E)-Phenyldiazenyl]benzamide](/img/structure/B14680892.png)
